molecular formula C10H7N3O3S B3048153 4-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 15850-20-1

4-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B3048153
Key on ui cas rn: 15850-20-1
M. Wt: 249.25 g/mol
InChI Key: SXVKIMCWFQAXPM-UHFFFAOYSA-N
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Patent
US07674912B2

Procedure details

2-Aminothiazole (100 mmol) was suspended in 1,2-dichloroethane (200 mL) and pyridine (100 mmol) was added. The mixture was added portion wise to a suspension of 4-nitro benzoic acid chloride (150 mmol) in 1,2-dichloroethane (500 mL) and stirred at 60° C. over night. The reaction mixture was cooled and filtered. The filtrate was washed with 1,2-dichloroethane and dried in vacuo to give 4-nitro-N-thiazol-2-yl-benzamide.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
150 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.N1C=CC=CC=1.[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)([O-:15])=[O:14]>ClCCCl>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([C:20]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[O:21])=[CH:23][CH:24]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
NC=1SC=CN1
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
150 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added portion
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC=2SC=CN2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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